6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride
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Overview
Description
6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of an amino group and a hydroxyethyl group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed reactions under microwave irradiation, which can produce high yields of the desired product . Another method involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2,2,2]octane (DABCO) under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Similar in structure but lacks the hydroxyethyl group.
2-Hydroxypyridine: Contains a hydroxy group but lacks the amino and hydroxyethyl groups.
2-Amino-4,6-dihydroxypyrimidine: Contains additional hydroxyl groups and a different ring structure.
Uniqueness
6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2ClH/c8-4-6(10)5-2-1-3-7(11)9-5;;/h1-3,6,10H,4,8H2,(H,9,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZKRMXFHRSVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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